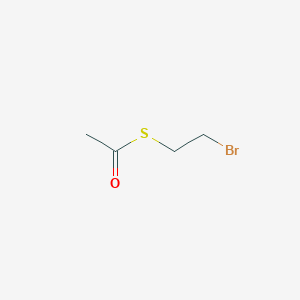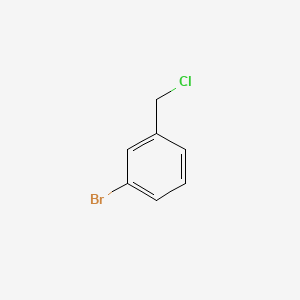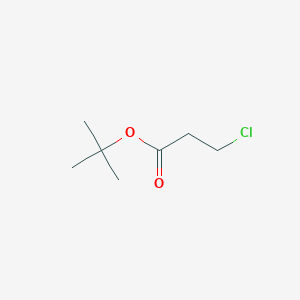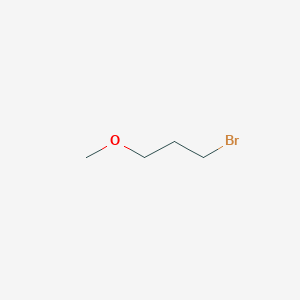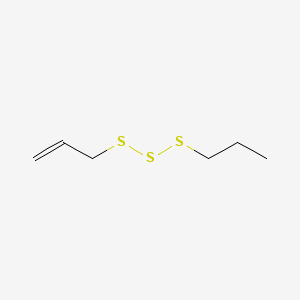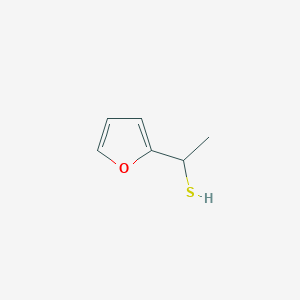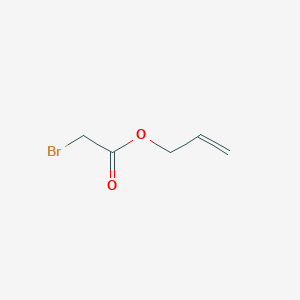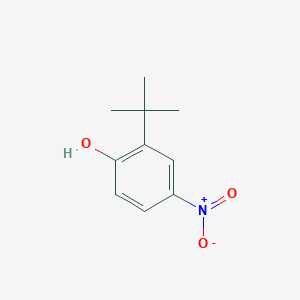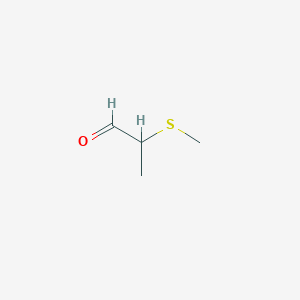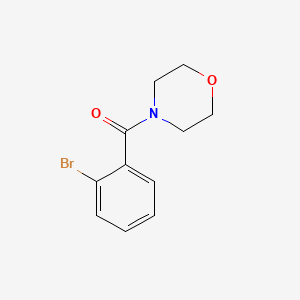
4-(环丙基甲氧基)苯甲醛
描述
Synthesis Analysis
The synthesis of compounds related to 4-(Cyclopropylmethoxy)benzaldehyde involves multi-step chemical reactions. For instance, Schultz and Antoulinakis (1996) described the synthesis of a related compound through photochemical and acid-catalyzed rearrangements, starting from benzaldehyde, demonstrating the complexity and versatility of synthetic routes for such compounds (Schultz & Antoulinakis, 1996).
Molecular Structure Analysis
The molecular structure and characterization of related compounds have been extensively studied using techniques like NMR, UV–VIS, and IR spectroscopy. Baul et al. (2009) provided detailed insight into the structures of azo-benzoic acids and their precursors, highlighting the importance of molecular structure optimization and analysis in understanding the properties and reactivity of such compounds (Baul et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving 4-(Cyclopropylmethoxy)benzaldehyde and its analogs can be complex. For example, Ni et al. (2017) discussed the regioselective C-C bond activation and cyclopropanation reactions leading to the formation of functionalized ketoaldehyde derivatives, illustrating the diverse reactivity and potential for chemical modifications (Ni et al., 2017).
Physical Properties Analysis
The physical properties of chemical compounds like 4-(Cyclopropylmethoxy)benzaldehyde are critical for their application in synthesis and material science. Studies such as the one by Akkurt et al. (2010) often involve X-ray crystallography to elucidate the crystal structure, providing insights into the stability, molecular conformation, and intermolecular interactions of such compounds (Akkurt et al., 2010).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability, and interaction with other molecules, is essential for the application of 4-(Cyclopropylmethoxy)benzaldehyde in various fields. The work by Dabdoub et al. (2012) on the homologation of benzaldehydes exemplifies the exploration of chemical properties for synthetic applications, highlighting methodologies for modifying and controlling the reactivity of such compounds (Dabdoub et al., 2012).
科学研究应用
Applications in Organic Synthesis
4-(Cyclopropylmethoxy)benzaldehyde and related compounds have been explored in the context of organic synthesis. For instance, electron-rich benzaldehyde derivatives, like 4-hydroxybenzaldehyde, have been utilized as linkers in solid-phase organic synthesis. Such derivatives can be transformed into various compounds like ureas, sulfonamides, and aryl amides, showcasing the versatility of these compounds in synthetic applications (Swayze, 1997).
Impurity Synthesis in Pharmaceuticals
The synthesis of impurities, which is crucial for the quality control of pharmaceuticals, also employs benzaldehyde derivatives. A study demonstrated the synthesis of an impurity in crude Roflumilast, a drug, from 3,4-dihydroxybenzaldehyde through a series of reactions including alkylation and oxidation (Zhang et al., 2014).
Photocatalytic Applications
In the realm of photochemistry, derivatives of benzaldehyde like 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one, synthesized from benzaldehyde, have been studied for their photochemical and acid-catalyzed rearrangements (Schultz & Antoulinakis, 1996).
Fluorescent Probe Development
Benzaldehyde derivatives are also being used in the development of fluorescent probes. For example, a study discussed the design of a ratiometric fluorescent probe for cysteine and homocysteine using 4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzaldehyde (Lin et al., 2008).
Biocatalysis and Bioengineering
In the field of bioengineering, benzaldehyde derivatives have been used in bioprocesses. For example, a study focused on the bioproduction of benzaldehyde in a two-phase partitioning bioreactor using Pichia pastoris, highlighting the potential of benzaldehyde in biotechnological applications (Craig & Daugulis, 2013).
Catalysis and Green Chemistry
Benzaldehyde derivatives are relevant in green chemistry, particularly in catalysis. A study reported the use of NiFe2O4 nanoparticles as an efficient catalyst for the selective oxidation of benzyl alcohol to benzaldehyde, a key reaction in various industrial applications (Iraqui et al., 2020).
Enzymatic Production of Benzaldehyde
The enzymatic production of benzaldehyde from L-phenylalanine has been explored, showcasing the use of multiple enzymes in a biotechnological process. This method offers an alternative approach for benzaldehyde production with high efficiency (Takakura et al., 2022).
安全和危害
属性
IUPAC Name |
4-(cyclopropylmethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-7-9-3-5-11(6-4-9)13-8-10-1-2-10/h3-7,10H,1-2,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQVSKYXCMWDFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337528 | |
| Record name | 4-(Cyclopropylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopropylmethoxy)benzaldehyde | |
CAS RN |
164520-99-4 | |
| Record name | 4-(Cyclopropylmethoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=164520-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Cyclopropylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(cyclopropylmethoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


